molecular formula C23H20N2O4S B2423819 4-{[4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid CAS No. 457919-24-3

4-{[4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid

Cat. No. B2423819
M. Wt: 420.48
InChI Key: XMZALXKARQACDD-UHFFFAOYSA-N
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Description

The compound “4-{[4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid” is a complex organic molecule that contains several functional groups. It has a thieno[2,3-d]pyrimidin-4-one core, which is a type of heterocyclic compound . This core is substituted with a propoxyphenyl group and a benzoic acid group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the thieno[2,3-d]pyrimidin-4-one core, followed by the introduction of the propoxyphenyl and benzoic acid groups. Unfortunately, without specific literature or patents, it’s hard to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The thieno[2,3-d]pyrimidin-4-one core is a bicyclic structure with a five-membered ring fused to a six-membered ring . The propoxyphenyl and benzoic acid groups would add additional complexity to the structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. The thieno[2,3-d]pyrimidin-4-one core might undergo reactions at the carbonyl group or at the ring nitrogen . The benzoic acid group could undergo typical carboxylic acid reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general predictions can be made based on the functional groups present. For example, the presence of the benzoic acid group suggests that this compound might have acidic properties .

Scientific Research Applications

Synthesis and Reactivity

  • The compound shows potential as a precursor in synthesizing various heterocyclic compounds. For example, it is used in the synthesis of condensed isoquinolines, which involves the treatment of benzoic acids with acetic anhydride to produce thienopyrimidinone derivatives (Zadorozhny et al., 2008).
  • It is also involved in producing thienopyrimidine derivatives, which are studied for their antimicrobial and anti-inflammatory properties (Tolba et al., 2018).

Biological Activities

  • The compound and its derivatives have been explored for their biological activities. For example, thienopyrimidinone derivatives exhibit potent dual inhibitory activity against human thymidylate synthase and dihydrofolate reductase, indicating potential as antitumor agents (Gangjee et al., 2008).
  • It serves as a key intermediate in the design of protein kinase CK2 inhibitors. Derivatives of this compound have shown effectiveness as ATP-competitive inhibitors in research focused on cancer treatment (Ostrynska et al., 2016).

Antimicrobial Properties

  • Various derivatives of this compound have been synthesized and tested for antimicrobial properties, showing significant activity against bacterial and fungal strains (Chambhare et al., 2003).

Chemical Properties and Structure Analysis

  • The compound's derivatives have been synthesized and characterized for their structural and chemical properties, contributing to the understanding of their reactivity and potential applications in medicinal chemistry (Hesse et al., 2007).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could involve studying its synthesis, properties, and potential applications. It could be of interest in fields like medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

4-[[4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3-yl]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S/c1-2-11-29-18-9-7-16(8-10-18)19-13-30-21-20(19)22(26)25(14-24-21)12-15-3-5-17(6-4-15)23(27)28/h3-10,13-14H,2,11-12H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZALXKARQACDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid

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